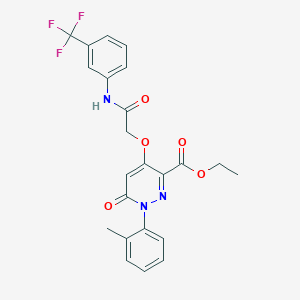
Ethyl 6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H20F3N3O5 and its molecular weight is 475.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Enzyme Inhibition : Ethyl 6-oxo derivatives often exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, some studies have indicated that related compounds can inhibit human carbonic anhydrase (hCA II), which is crucial for regulating pH and fluid balance in tissues .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity. Research has shown that certain derivatives exhibit moderate antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL .
- Anti-inflammatory Activity : Some studies suggest that this class of compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα, which could be beneficial in treating conditions like arthritis .
Structure-Activity Relationships (SAR)
The biological activity of Ethyl 6-oxo derivatives is significantly influenced by their structural components:
- Trifluoromethyl Group : This moiety enhances lipophilicity and bioavailability, potentially increasing the compound's effectiveness against various biological targets.
- Ethoxy Linker : The presence of an ethoxy group has been associated with improved binding affinity to target enzymes, as it may facilitate interactions within the active site .
Study 1: Antimicrobial Efficacy
A series of ethyl 6-oxo derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a trifluoromethyl substituent showed enhanced activity against common bacterial strains compared to their non-fluorinated counterparts. The study concluded that the introduction of electron-withdrawing groups like trifluoromethyl significantly improves the pharmacological profile of these compounds .
Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that a related compound exhibited significant inhibition of TNFα production in LPS-treated mice. The compound was administered orally at varying doses, revealing a dose-dependent response with minimal hepatotoxicity observed at therapeutic doses . This suggests potential applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-10-5-4-7-14(17)2)34-13-19(30)27-16-9-6-8-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHIIYGQKCKYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














